
Gibepyrone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibepyrone A is a member of the class of 2-pyranones that is 2H-pyran-2-one in which the hydrogens at positions 3 and 6 are replaced by methyl and (2E)-2-buten-2-yl groups, respectively. It is a mycotoxin produced by the rice pathogen Fusarium fujikuroi. It has a role as an antibacterial agent and a mycotoxin. It is a member of 2-pyranones, an olefinic compound, an antibiotic antifungal agent and a polyketide.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Gibepyrones, including Gibepyrone A, have been identified in different culture media of Gibberella fujikuroi and are noted for their antimicrobial activity. This was determined through spectroscopic techniques and chemical synthesis (Barrero et al., 1993).
Role in Fungal Pathogens
- This compound and its derivatives are produced by the rice pathogenic fungus Fusarium fujikuroi. Its biosynthesis involves a small polyketide synthase gene cluster. The production of this compound is significant for understanding fungal biology and could have implications in agriculture and fungal pathogen studies (Janevska et al., 2016).
Genetic and Biosynthetic Analysis
- Research on Fusarium graminearum, a related species, shows that the PKS8 gene is responsible for producing gibepyrones, including this compound. This study provides insights into the standalone genes in fungi responsible for natural product biosynthesis, which is crucial for understanding fungal genetics and potential applications in biotechnology (Westphal et al., 2018).
Marine Sponges and Bioactive Compounds
- This compound has also been identified in marine sponges, such as Jaspis stellifera. The study of these compounds in marine organisms can lead to the discovery of new bioactive molecules with potential applications in drug discovery and marine biology (Tang et al., 2012).
Broader Applications in Drug Discovery
- While not specific to this compound, research in drug discovery, including studies on fungal metabolites, emphasizes the importance of identifying and understanding bioactive compounds for therapeutic and agricultural applications. This broader context is relevant for appreciating the potential impact of compounds like this compound (Drews, 2000).
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
6-[(E)-but-2-en-2-yl]-3-methylpyran-2-one |
InChI |
InChI=1S/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3/b7-4+ |
InChI-Schlüssel |
FEEGMVBAILJAQO-QPJJXVBHSA-N |
Isomerische SMILES |
C/C=C(\C)/C1=CC=C(C(=O)O1)C |
SMILES |
CC=C(C)C1=CC=C(C(=O)O1)C |
Kanonische SMILES |
CC=C(C)C1=CC=C(C(=O)O1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


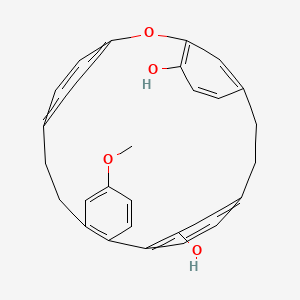

![9H-Pyrrolo[1,2-a]indole](/img/structure/B1254411.png)
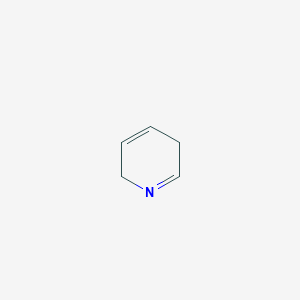
![Hexachloroplatinum(2-); 1-[4-(1-hydroxypropyl)piperazin-1-yl]propan-1-ol](/img/structure/B1254415.png)
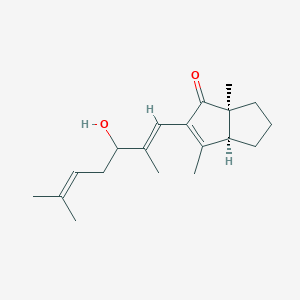
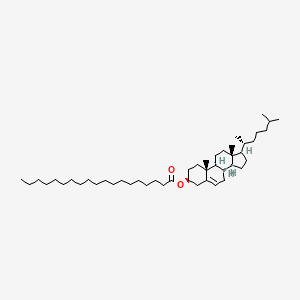


![Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B1254422.png)
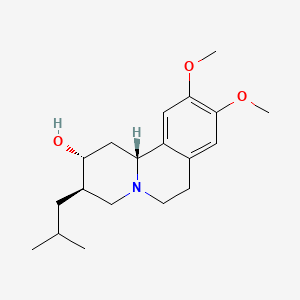

![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)

